molecular formula C18H17Cl2NO B1360455 3,4-Dichloro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-99-7

3,4-Dichloro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1360455
CAS No.: 898774-99-7
M. Wt: 334.2 g/mol
InChI Key: NZLISMODMBDZBN-UHFFFAOYSA-N
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Description

3,4-Dichloro-2’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H17Cl2NO It is characterized by the presence of a benzophenone core substituted with dichloro and pyrrolidinomethyl groups

Scientific Research Applications

3,4-Dichloro-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2’-pyrrolidinomethyl benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzophenone: Lacks the pyrrolidinomethyl group, making it less versatile in certain applications.

    2’-Pyrrolidinomethyl benzophenone: Does not have the dichloro substitution, which can affect its reactivity and binding properties.

Uniqueness

3,4-Dichloro-2’-pyrrolidinomethyl benzophenone is unique due to the presence of both dichloro and pyrrolidinomethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLISMODMBDZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643670
Record name (3,4-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-99-7
Record name Methanone, (3,4-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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